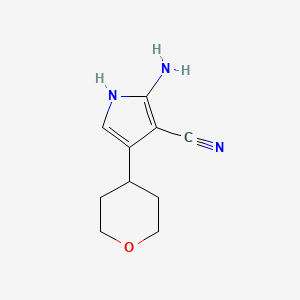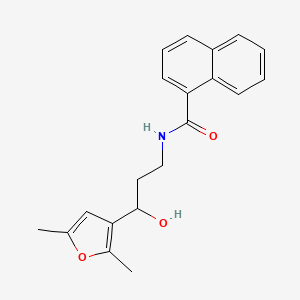
5-(4-Methoxyphenyl)-N-(Pyridin-4-Ylmethyl)-1,3-Oxazole-4-Carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-(4-Methoxyphenyl)-N-(Pyridin-4-Ylmethyl)-1,3-Oxazole-4-Carboxamide” is a complex organic molecule. It contains a methoxyphenyl group, a pyridinylmethyl group, and an oxazole carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The methoxyphenyl group would contribute to the aromaticity of the molecule, while the oxazole ring would introduce heteroatomic elements .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the oxazole ring and the methoxyphenyl group. Oxazoles are known to participate in various chemical reactions, including nucleophilic and electrophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect its solubility, melting point, boiling point, and other properties .Wissenschaftliche Forschungsanwendungen
Crystal Structure and Molecular Conformation
A study by (Banerjee et al., 2002) explored the crystal structure and molecular conformation of a compound similar to 5-(4-Methoxyphenyl)-N-(Pyridin-4-Ylmethyl)-1,3-Oxazole-4-Carboxamide. This compound, used as a potential antineoplastic agent, was analyzed using X-ray analysis and molecular orbital methods. The study revealed insights into the structural arrangement and bonding characteristics relevant to similar compounds.
Cytotoxic Activity in Cancer Research
Another research by (Hassan et al., 2014) focused on the synthesis of pyrazole and pyrazolopyrimidine derivatives, one of which is structurally related to this compound. These compounds were evaluated for their in vitro cytotoxic activity against cancer cells, highlighting the potential therapeutic applications of these chemical structures.
Synthesis and Chemical Transformation
Research by (Deady & Devine, 2006) demonstrated the synthesis and transformation of compounds, including derivatives of the aminonaphthyridinone class. This study is significant for understanding the chemical pathways and reactions involved in the synthesis of complex molecules like this compound.
Applications in Corrosion Inhibition
The study conducted by (Chaitra et al., 2016) involved synthesizing thiazole-based pyridine derivatives, which bear resemblance to the compound . These compounds were analyzed for their effectiveness as corrosion inhibitors, indicating a potential application in materials science and engineering.
Antineoplastic Activity
(Jungheim et al., 2006) explored the synthesis of compounds with NK-1 antagonist activity, which is relevant to antineoplastic therapies. This study underscores the importance of such chemical structures in the development of cancer treatment drugs.
Inhibitor of Met Kinase Superfamily
A paper by (Schroeder et al., 2009) discussed the discovery of compounds as selective inhibitors of the Met kinase superfamily, showing potential in cancer therapeutics. This research emphasizes the role of specific chemical structures in targeting key pathways in cancer cells.
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-22-14-4-2-13(3-5-14)16-15(20-11-23-16)17(21)19-10-12-6-8-18-9-7-12/h2-9,11H,10H2,1H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDXJIXWTFPGHAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N=CO2)C(=O)NCC3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-Chloro-3-nitropyrazolyl)methoxy]-2-fluorobenzene](/img/structure/B2388568.png)
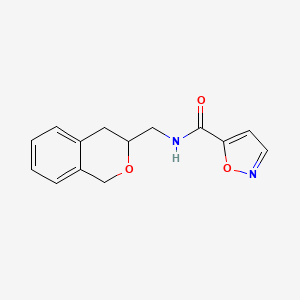

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(4-ethoxyphenyl)ethanone](/img/structure/B2388572.png)


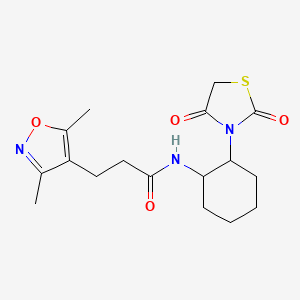
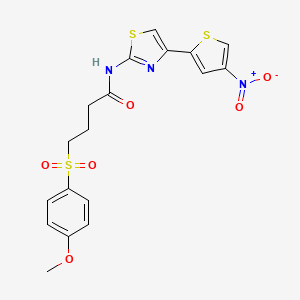
![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-nitrobenzenesulfonamide](/img/structure/B2388583.png)
![1-(4-Chlorophenyl)-7-fluoro-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2388584.png)
